4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
- This compound is a complex molecule with a diverse set of functional groups. Let’s break it down:
4-Chlorobenzoyl: A benzoyl group (C₆H₅CO-) substituted with a chlorine atom (Cl) at the para position (position 4) on the benzene ring.
1-[3-(Dibutylamino)propyl]: A propyl chain (C₃H₇) with a dibutylamino group (N(C₄H₉)₂) attached at the first carbon.
3-Hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: A pyrrolone ring (a five-membered heterocycle) with a hydroxyl group (OH) at position 3, a thienyl group (C₄H₃S) at position 5, and a ketone (C=O) at position 2.
- Overall, this compound combines aromatic, aliphatic, and heterocyclic moieties.
Preparation Methods
- Synthetic routes vary, but one approach involves:
Step 1: Synthesis of the 4-chlorobenzoyl moiety (e.g., Friedel-Crafts acylation).
Step 2: Introduction of the dibutylamino group (e.g., reductive amination).
Step 3: Formation of the pyrrolone ring (e.g., cyclization).
- Industrial production methods may involve large-scale reactions and purification.
Chemical Reactions Analysis
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Common Reagents: Sodium borohydride (for reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).
Major Products: Hydroxylated derivatives, amine-substituted compounds, and chlorinated analogs.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May have pharmaceutical applications (e.g., drug design).
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- Notably, the compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other benzoyl-substituted pyrrolones or heterocycles.
- Uniqueness lies in the combination of diverse functional groups.
Remember, this compound’s potential lies in its versatility and intriguing structure.
Properties
Molecular Formula |
C26H33ClN2O3S |
---|---|
Molecular Weight |
489.1 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(dibutylamino)propyl]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H33ClN2O3S/c1-3-5-14-28(15-6-4-2)16-8-17-29-23(21-9-7-18-33-21)22(25(31)26(29)32)24(30)19-10-12-20(27)13-11-19/h7,9-13,18,23,30H,3-6,8,14-17H2,1-2H3/b24-22- |
InChI Key |
OXQXVKZNDHDEPD-GYHWCHFESA-N |
Isomeric SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC=CS3 |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CS3 |
Origin of Product |
United States |
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